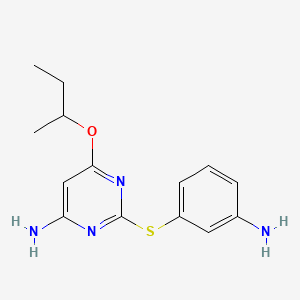
2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine is a complex organic compound that features a pyrimidine ring substituted with an amino group, a phenylsulfanyl group, and a sec-butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the phenylsulfanyl group and the sec-butoxy group. The amino group is usually introduced through nucleophilic substitution reactions.
Pyrimidine Core Formation: The pyrimidine core can be synthesized using a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Introduction of Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic aromatic substitution reaction using thiophenol and a suitable leaving group on the pyrimidine ring.
Introduction of Sec-butoxy Group: The sec-butoxy group can be introduced through an alkylation reaction using sec-butyl bromide and a base.
Amino Group Introduction: The amino group can be introduced through a nucleophilic substitution reaction using ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the phenylsulfanyl group.
Amino Derivatives: Formed from the reduction of nitro groups or substitution reactions involving the amino group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can also serve as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound may have potential as a drug candidate or a lead compound for the development of new therapeutics. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine would depend on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The phenylsulfanyl group could interact with hydrophobic pockets, while the amino group could form hydrogen bonds with the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Amino-phenylsulfanyl)-4-methyl-pyrimidine: Similar structure but with a methyl group instead of a sec-butoxy group.
2-(3-Amino-phenylsulfanyl)-6-methoxy-pyrimidine: Similar structure but with a methoxy group instead of a sec-butoxy group.
2-(3-Amino-phenylsulfanyl)-4-ethyl-pyrimidine: Similar structure but with an ethyl group instead of a sec-butoxy group.
Uniqueness
The presence of the sec-butoxy group in 2-(3-Amino-phenylsulfanyl)-6-sec-butoxy-pyrimidin-4-ylamine makes it unique compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to different biological activities and applications.
Eigenschaften
CAS-Nummer |
284681-56-7 |
|---|---|
Molekularformel |
C14H18N4OS |
Molekulargewicht |
290.39 g/mol |
IUPAC-Name |
2-(3-aminophenyl)sulfanyl-6-butan-2-yloxypyrimidin-4-amine |
InChI |
InChI=1S/C14H18N4OS/c1-3-9(2)19-13-8-12(16)17-14(18-13)20-11-6-4-5-10(15)7-11/h4-9H,3,15H2,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
OGTPUDOCWYFNIW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


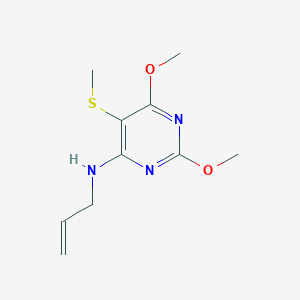
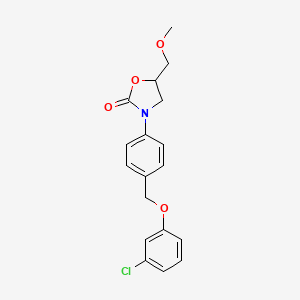
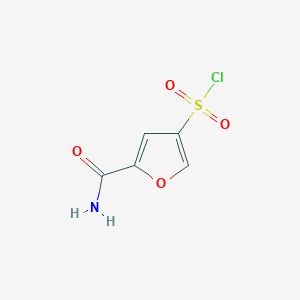
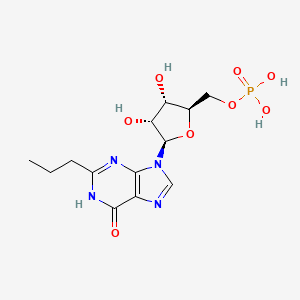
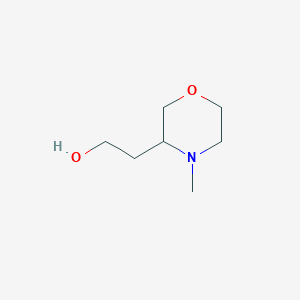
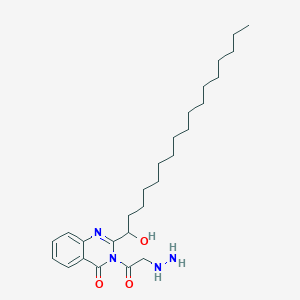
![5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine](/img/structure/B12921533.png)
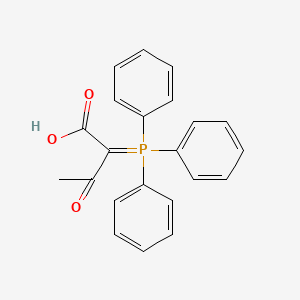
![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
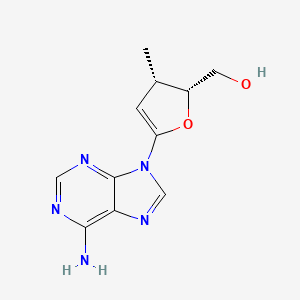
![N-(Cyclohexylmethyl)-N-[(3,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12921569.png)
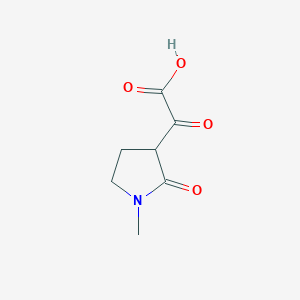
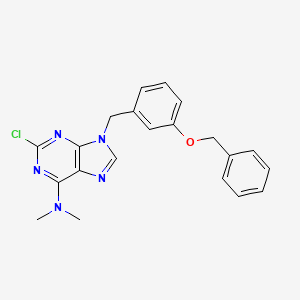
![2-[(3-Methylbutyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B12921585.png)
